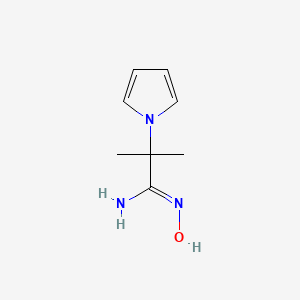
(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method is known for its mild reaction conditions and high yields. Another approach involves the use of bismuth nitrate pentahydrate as a catalyst, which also provides excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide has several scientific research applications:
Mechanism of Action
The mechanism by which (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth . The compound’s interaction with these enzymes disrupts their normal function, leading to antibacterial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,7(9)10-12)11-5-3-4-6-11/h3-6,12H,1-2H3,(H2,9,10) |
InChI Key |
AHMUYHAJCBAJMC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)N1C=CC=C1 |
Canonical SMILES |
CC(C)(C(=NO)N)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)
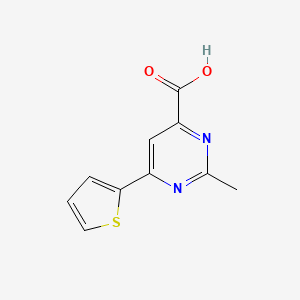
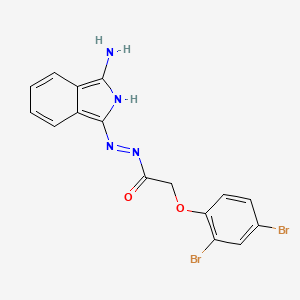
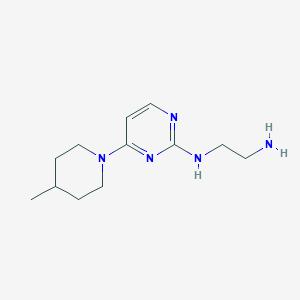
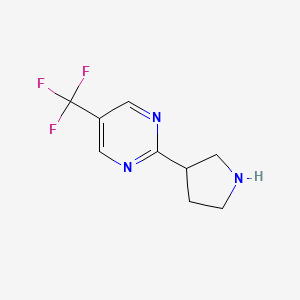
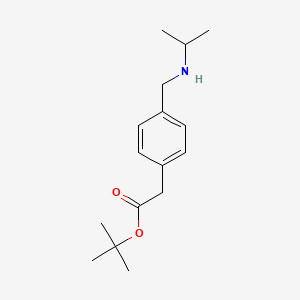
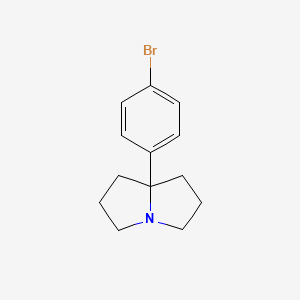


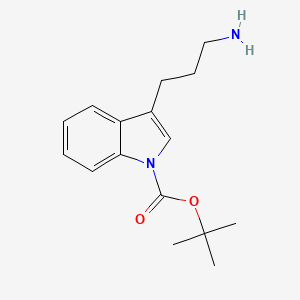
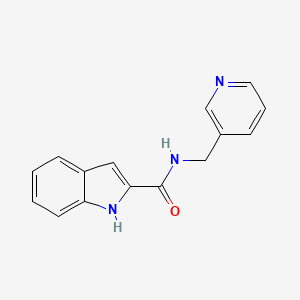
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
![4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)
